molecular formula C₁₂H₁₇NO₁₂ B029193 6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 32871-20-8

6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B029193
CAS No.: 32871-20-8
M. Wt: 367.26 g/mol
InChI Key: MQHSDQNPAIOBOQ-KUIJWGRUSA-N
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Description

6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C₁₂H₁₇NO₁₂ and its molecular weight is 367.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sorbitol - Isosorbide - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

IS-5-MN-2-Glu is a primary metabolite of Isosorbide-5-mononitrate (IS-5-MN) It’s known that is-5-mn, the parent compound, is used in the treatment of angina pectoris , implying that its targets could be related to cardiovascular function.

Mode of Action

It’s known that is-5-mn, the parent compound, works by relaxing the smooth muscles in the walls of blood vessels, leading to dilation of the coronary arteries . This increases the oxygen supply to the heart muscle, helping to alleviate symptoms of angina pectoris .

Biochemical Pathways

It’s known that is-5-mn, the parent compound, is involved in the nitric oxide-cgmp pathway, which plays a crucial role in vascular smooth muscle relaxation .

Pharmacokinetics

IS-5-MN-2-Glu is a metabolite of IS-5-MN . IS-5-MN possesses complete absolute bioavailability due to the absence of any first-pass effect . This means that the drug can reach the systemic circulation unchanged when administered orally . The median elimination half-lives of IS-5-MN and IS-5-MN-2-Glu were found to be 0.7 and 2.5 hours, respectively .

Result of Action

It’s known that is-5-mn, the parent compound, can cause relaxation of vascular smooth muscle, leading to dilation of the coronary arteries . This can increase the oxygen supply to the heart muscle, helping to alleviate symptoms of angina pectoris .

Action Environment

The action of IS-5-MN-2-Glu can be influenced by various environmental factors. For instance, patients with impaired liver function need to be careful when administered IS-5-MN, the parent compound, as higher concentrations than normal were found in these patients . Furthermore, renal function can also impact the pharmacokinetics of IS-5-MN .

Biochemical Analysis

Biochemical Properties

Isosorbide-5-mononitrate-2-glucuronide is involved in several biochemical reactions. It is a primary metabolite of IS-5-MN, which is known for its complete absolute bioavailability due to the absence of any first-pass effect . This property makes it a crucial compound in patients with impaired liver function .

Cellular Effects

The effects of Isosorbide-5-mononitrate-2-glucuronide on cells are primarily related to its parent compound, IS-5-MN. IS-5-MN has been found to have significant effects on patients with hepatic failure, with higher concentrations than normal found in these patients . The role of the liver in the fate of IS-5-MN and its metabolites, including Isosorbide-5-mononitrate-2-glucuronide, has been studied extensively .

Molecular Mechanism

The molecular mechanism of Isosorbide-5-mononitrate-2-glucuronide is closely tied to its parent compound, IS-5-MN. IS-5-MN possesses complete absolute bioavailability due to the absence of any first-pass effect . This property is crucial in patients with impaired liver function, as higher concentrations than normal were found in these patients .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isosorbide-5-mononitrate-2-glucuronide have been observed over time. For instance, even 5 hours after administering 20 mg of IS-5-MN per dog, a significant reduction of S-T elevations could be demonstrated .

Dosage Effects in Animal Models

The effects of Isosorbide-5-mononitrate-2-glucuronide vary with different dosages in animal models. A dose-response curve for IS-5-MN was obtained by injection of varying doses . Even 5 hours after administering 20 mg of IS-5-MN per dog, a significant reduction of S-T elevations could be demonstrated .

Metabolic Pathways

Isosorbide-5-mononitrate-2-glucuronide is involved in the metabolic pathways of its parent compound, IS-5-MN. The role of the liver in the fate of IS-5-MN and its metabolites, including Isosorbide-5-mononitrate-2-glucuronide, has been studied extensively .

Transport and Distribution

The transport and distribution of Isosorbide-5-mononitrate-2-glucuronide within cells and tissues are closely tied to its parent compound, IS-5-MN. IS-5-MN is known to have complete absolute bioavailability due to the absence of any first-pass effect .

Subcellular Localization

Its parent compound, IS-5-MN, is known to have significant effects on patients with hepatic failure, suggesting that it may be localized in the liver cells .

Properties

IUPAC Name

6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO12/c14-5-6(15)10(11(17)18)24-12(7(5)16)23-3-1-21-9-4(25-13(19)20)2-22-8(3)9/h3-10,12,14-16H,1-2H2,(H,17,18)/t3-,4+,5?,6?,7?,8+,9+,10?,12?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHSDQNPAIOBOQ-KUIJWGRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]2[C@H](O1)[C@@H](CO2)O[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20954531
Record name 1,4:3,6-Dianhydro-2-O-hexopyranuronosyl-5-O-nitrohexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20954531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32871-20-8
Record name Isosorbide-5-mononitrate-2-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032871208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4:3,6-Dianhydro-2-O-hexopyranuronosyl-5-O-nitrohexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20954531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 2
6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 3
6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 4
6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 5
6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 6
6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Customer
Q & A

A: Unfortunately, the abstract for the paper "Kinetics of IS-5-MN and Its Glucuronide in Patients with Renal Failure" [] does not provide specific details on the metabolic pathways of IS-5-MN in patients with renal failure. To get a complete understanding of the metabolic processes, you would need to access the full text of the research paper.

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